2-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carbaldehyde
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Overview
Description
2-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carbaldehyde is a chemical compound with the molecular formula C10H16BrN3OSi It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carbaldehyde typically involves the reaction of 2-bromo-1H-imidazole-4-carbaldehyde with 2-(trimethylsilyl)ethoxymethyl chloride. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction conditions usually include maintaining the temperature at around 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This includes using industrial-grade solvents and reagents, and employing continuous flow reactors to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydride), aprotic solvent (e.g., DMF), temperature control (0-5°C).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or neutral conditions.
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvent (e.g., ethanol, tetrahydrofuran), ambient temperature.
Major Products
Substitution: Formation of substituted imidazole derivatives.
Oxidation: Formation of 2-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylic acid.
Reduction: Formation of 2-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-methanol.
Scientific Research Applications
2-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carbaldehyde involves its interaction with specific molecular targets. The bromine atom and the aldehyde group are key functional groups that participate in chemical reactions with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trimethylsilyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carbonitrile
- 2-Bromo-1-(thiazol-2-yl)ethanone
- 1-Bromo-2-(methoxymethoxy)ethane
Uniqueness
2-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carbaldehyde is unique due to the presence of both the bromine atom and the aldehyde group, which confer distinct reactivity and potential for diverse chemical transformations. The trimethylsilyl group further enhances its stability and lipophilicity, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C10H17BrN2O2Si |
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Molecular Weight |
305.24 g/mol |
IUPAC Name |
2-bromo-1-(2-trimethylsilylethoxymethyl)imidazole-4-carbaldehyde |
InChI |
InChI=1S/C10H17BrN2O2Si/c1-16(2,3)5-4-15-8-13-6-9(7-14)12-10(13)11/h6-7H,4-5,8H2,1-3H3 |
InChI Key |
QXSSTCPTYQIWRI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=C(N=C1Br)C=O |
Origin of Product |
United States |
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